molecular formula C8H4Cl2N2 B1580998 4,5-Dichloroquinazoline CAS No. 2148-55-2

4,5-Dichloroquinazoline

Cat. No. B1580998
CAS RN: 2148-55-2
M. Wt: 199.03 g/mol
InChI Key: PCCZEWAQRDIOKD-UHFFFAOYSA-N
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Description

4,5-Dichloroquinazoline is an organic chemical compound with the molecular formula C8H4Cl2N2 . It has an average mass of 199.037 Da and a monoisotopic mass of 197.975159 Da .


Synthesis Analysis

Quinazoline derivatives, including 4,5-Dichloroquinazoline, have drawn significant attention in synthesis and bioactivities research due to their biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The InChI code for 4,5-Dichloroquinazoline is 1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

4,5-Dichloroquinazoline is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4,5-Dichloroquinazoline, have shown significant potential in the field of anticancer research . They have been found to play a substantial role in the development of multitarget agents , and several quinazoline derived compounds have been approved as drugs for the treatment of various types of cancers .

Anti-Inflammatory Properties

Quinazoline derivatives are known for their anti-inflammatory properties . This makes 4,5-Dichloroquinazoline a potential candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity

4,5-Dichloroquinazoline and its derivatives have shown a variety of antimicrobial activities . This includes antibacterial, antifungal, and antiviral properties, making it a promising compound for the development of new antimicrobial agents.

Antihypertensive Effects

Quinazoline derivatives have been found to have antihypertensive effects . For example, prazosin and doxazosin, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

Anticonvulsant Properties

4,5-Dichloroquinazoline could potentially be used in the development of anticonvulsant drugs . Quinazoline derivatives have been reported for pharmacological properties like anticonvulsants .

Antidiabetic Activity

Quinazoline derivatives, including 4,5-Dichloroquinazoline, have shown antidiabetic activity . This makes it a potential candidate for the development of new antidiabetic drugs.

Safety and Hazards

The safety information for 4,5-Dichloroquinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4,5-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZEWAQRDIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289756
Record name 4,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroquinazoline

CAS RN

2148-55-2
Record name 4,5-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2148-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63434
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2148-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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